N-[(furan-2-yl)methyl]-2-[2-(methoxymethyl)-1H-1,3-benzodiazol-1-yl]acetamide
Description
N-[(furan-2-yl)methyl]-2-[2-(methoxymethyl)-1H-1,3-benzodiazol-1-yl]acetamide is a heterocyclic acetamide derivative featuring a benzodiazol (benzimidazole-like) core substituted with a methoxymethyl group at position 2 and a furan-2-ylmethyl moiety via an acetamide linkage. For instance, similar tertiary amides are synthesized via high-yield (>90%) acylation of amines under mild conditions (room temperature, 10 minutes) using acetic anhydride . Characterization methods such as FTIR, NMR, and GC/MS are standard for confirming structural integrity .
The compound’s structure combines a lipophilic benzodiazol ring with a polar methoxymethyl group, which may enhance solubility compared to non-polar substituents.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[2-(methoxymethyl)benzimidazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-21-11-15-18-13-6-2-3-7-14(13)19(15)10-16(20)17-9-12-5-4-8-22-12/h2-8H,9-11H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKAJFBJTUMSJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC2=CC=CC=C2N1CC(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors, suggesting that this compound may also interact with various cellular targets.
Mode of Action
The exact mode of action of this compound is currently unknown. Compounds with similar structures have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This suggests that the compound may interact with its targets to modulate these biological processes.
Biochemical Pathways
Given the broad range of biological activities associated with similar compounds, it is likely that this compound may influence multiple biochemical pathways, leading to diverse downstream effects.
Result of Action
Based on the biological activities associated with similar compounds, it can be inferred that this compound may have potential therapeutic effects in various disease conditions.
Biological Activity
N-[(furan-2-yl)methyl]-2-[2-(methoxymethyl)-1H-1,3-benzodiazol-1-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes available research findings on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a furan ring and a benzodiazole moiety, which are known to contribute to various biological activities. The presence of these structural elements suggests potential interactions with biological targets such as enzymes and receptors.
The mechanism of action for this compound involves:
- Enzyme Interaction : The benzodiazole moiety may interact with specific enzymes, modulating their activity, which is crucial for its potential therapeutic effects.
- DNA Binding : Similar compounds have shown the ability to bind to DNA, inhibiting DNA-dependent enzymes and affecting cellular proliferation .
Antitumor Activity
Research indicates that derivatives of the furan and benzodiazole structures exhibit significant antitumor activity . For instance:
- In vitro studies on lung cancer cell lines (A549, HCC827, NCI-H358) demonstrated that related compounds showed promising cytotoxic effects with IC50 values ranging from 0.85 to 6.75 μM in 2D assays .
Antimicrobial Activity
Compounds with similar structural features have also been evaluated for antimicrobial properties . Studies have indicated that certain derivatives demonstrate effective antibacterial activity against various pathogens .
Synthesis and Evaluation
A study synthesized a series of furan-benzodiazole derivatives, including this compound. These compounds were subjected to biological evaluation using:
- Cytotoxicity Assays : MTS assays were employed to assess cell viability in the presence of the compound.
| Compound | Cell Line | IC50 (μM) | Assay Type |
|---|---|---|---|
| 1 | A549 | 6.75 ± 0.19 | 2D |
| 2 | HCC827 | 5.13 ± 0.97 | 2D |
| 3 | NCI-H358 | 0.85 ± 0.05 | 2D |
Structure-Activity Relationship (SAR)
The study also explored the structure-activity relationship (SAR) of various derivatives:
- Substituents on the benzodiazole ring significantly influenced antitumor efficacy.
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
Key structural analogs are compared in Table 1, focusing on substituents, molecular weight, and physicochemical properties.
Table 1: Comparison of Structural Analogs
*Estimated logP based on structural similarity to ; †Predicted using fragment-based methods.
Key Observations:
- Benzodiazol vs.
- Substituent Effects: The methoxymethyl group in the target compound likely increases polarity and solubility relative to the 4-cyanophenyl group in (logP ~3.1). The furan-2-ylmethyl group balances lipophilicity, as seen in (logP 2.75).
- Molecular Weight : The target compound (298.32 g/mol) aligns with typical drug-like molecules (<500 g/mol), whereas analogs like (276.29 g/mol) may exhibit better membrane permeability.
Spectral Characterization
- FTIR/NMR : The target compound’s benzodiazol ring would show characteristic C=N stretching (~1600 cm⁻¹ in IR) and aromatic proton signals (δ 7.0–8.5 ppm in ¹H NMR), similar to . The methoxymethyl group would display a singlet for -OCH₃ (δ ~3.3 ppm) and -CH₂O- (δ ~4.5 ppm) .
- Mass Spectrometry : A molecular ion peak at m/z 298.32 (C₁₆H₁₆N₃O₃) would confirm the structure, analogous to GC/MS data for .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
